molecular formula C16H10ClN3O2 B3820852 6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B3820852
M. Wt: 311.72 g/mol
InChI Key: SARPLEGSXYCOQI-UHFFFAOYSA-N
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Description

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that features a unique structure combining a pyrazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials followed by cyclization. For instance, the synthesis may start with the preparation of a pyrazole intermediate, which is then reacted with a chloro-substituted isoquinoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds[5][5].

Scientific Research Applications

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
  • Pyrazoloquinolines

Uniqueness

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione is unique due to its specific combination of a pyrazole ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c1-8-13(7-18-19-8)20-15(21)10-4-2-3-9-12(17)6-5-11(14(9)10)16(20)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARPLEGSXYCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 2
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 3
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 4
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 5
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 6
6-chloro-2-(5-methyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

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